
4-Fluoro-2-methyl-3-nitrobenzodifluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-methyl-3-nitrobenzodifluoride is an organic compound that belongs to the class of fluorinated aromatic compounds It is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methyl-3-nitrobenzodifluoride typically involves the nitration of 2-methylfluorobenzene followed by fluorination. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring. The subsequent fluorination step involves the use of a fluorinating agent such as sulfur tetrafluoride or hydrogen fluoride under controlled conditions to replace the hydrogen atom with a fluorine atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-2-methyl-3-nitrobenzodifluoride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature, and atmospheric pressure.
Substitution: Sodium methoxide or potassium tert-butoxide, polar aprotic solvents like dimethyl sulfoxide, elevated temperatures.
Oxidation: Potassium permanganate or chromium trioxide, acidic or basic conditions, elevated temperatures.
Major Products Formed
Reduction: 4-Fluoro-2-methyl-3-aminobenzodifluoride.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-Fluoro-2-carboxy-3-nitrobenzodifluoride.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-methyl-3-nitrobenzodifluoride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds. It serves as a precursor for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties. It can be used in the study of biological systems and molecular interactions.
Medicine: Explored for its potential as an intermediate in the synthesis of drugs with anti-inflammatory and anticancer properties. Its derivatives may exhibit biological activity against specific targets.
Industry: Utilized in the production of specialty chemicals and materials. It can be used in the manufacture of polymers, coatings, and electronic materials.
Wirkmechanismus
The mechanism of action of 4-Fluoro-2-methyl-3-nitrobenzodifluoride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for specific targets. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
4-Fluoro-2-methyl-3-nitrobenzodifluoride can be compared with other similar compounds such as:
4-Fluoro-3-nitrobenzotrifluoride: Similar in structure but with three fluorine atoms attached to the benzene ring. It is used in similar applications but may exhibit different reactivity and properties.
4-Fluoro-3-nitrobenzoic acid: Contains a carboxylic acid group instead of a methyl group. It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
4-Fluoro-2-nitrotoluene: Lacks the additional fluorine atoms and has a simpler structure. It is used as a starting material for the synthesis of various fluorinated compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C8H6F3NO2 |
|---|---|
Molekulargewicht |
205.13 g/mol |
IUPAC-Name |
1-(difluoromethyl)-4-fluoro-2-methyl-3-nitrobenzene |
InChI |
InChI=1S/C8H6F3NO2/c1-4-5(8(10)11)2-3-6(9)7(4)12(13)14/h2-3,8H,1H3 |
InChI-Schlüssel |
GEDIJIVRRKFJHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])F)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl2-aminobenzo[d]thiazole-4-carboxylate](/img/structure/B13139889.png)
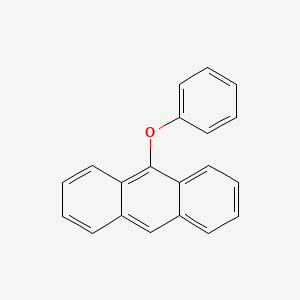
![10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13139906.png)
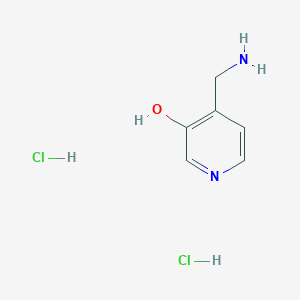
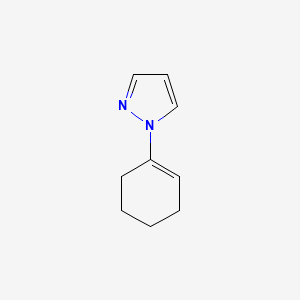

![2-[(1-hydroxy-3H-2,1-benzoxaborol-7-yl)oxy]acetic acid](/img/structure/B13139926.png)
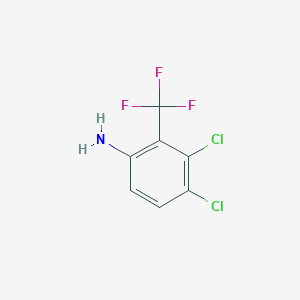
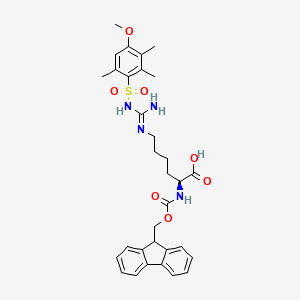


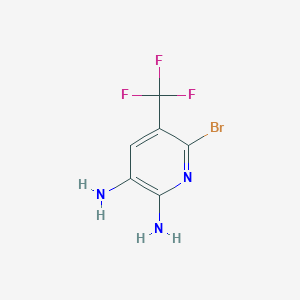

![1,1'-[(7-Nitro-9h-fluoren-2-yl)imino]dipropan-2-ol](/img/structure/B13139982.png)
